5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of an ethoxy group, a methyl group, and a hydroxyl group attached to a nicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-ethoxy-2-methylbenzaldehyde, which is then subjected to a series of reactions to introduce the nicotinic acid moiety and the hydroxyl group. The key steps include:
Aldol Condensation: 4-Ethoxy-2-methylbenzaldehyde reacts with an appropriate ketone under basic conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the nicotinic acid core.
Hydroxylation: Introduction of the hydroxyl group at the 6-position is achieved through selective hydroxylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Material Science: It is explored for use in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is used as a probe to study biological pathways and molecular interactions.
Industrial Applications: It is investigated for its potential use in the synthesis of other valuable chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and nicotinic acid moiety play crucial roles in its biological activity. The compound may act by modulating enzyme activity, binding to receptors, or interfering with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxy-2-methylphenylboronic acid
- 4-Methoxy-2-methylphenylboronic acid
- 4-Methoxyphenylboronic acid
Comparison
Compared to similar compounds, 5-(4-Ethoxy-2-methylphenyl)-6-hydroxynicotinic acid is unique due to the presence of both the hydroxyl group and the nicotinic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The ethoxy and methyl groups also contribute to its unique reactivity and interaction with other molecules.
Properties
IUPAC Name |
5-(4-ethoxy-2-methylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-3-20-11-4-5-12(9(2)6-11)13-7-10(15(18)19)8-16-14(13)17/h4-8H,3H2,1-2H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBBMFBTXICCJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=CNC2=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30687803 |
Source
|
Record name | 5-(4-Ethoxy-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-09-1 |
Source
|
Record name | 5-(4-Ethoxy-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30687803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.